molecular formula C8H7FINO B14808473 3-Cyclopropoxy-4-fluoro-2-iodopyridine

3-Cyclopropoxy-4-fluoro-2-iodopyridine

Cat. No.: B14808473
M. Wt: 279.05 g/mol
InChI Key: FMQNWGULODZCRU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluoro-2-iodopyridine is a halogenated pyridine derivative characterized by three distinct substituents: a cyclopropoxy group at position 3, fluorine at position 4, and iodine at position 2. This unique substitution pattern confers specific electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluoro-2-iodopyridine

InChI

InChI=1S/C8H7FINO/c9-6-3-4-11-8(10)7(6)12-5-1-2-5/h3-5H,1-2H2

InChI Key

FMQNWGULODZCRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the selective halogenation of pyridine followed by substitution reactions to introduce the desired functional groups. The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoro-2-iodopyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Similarity Scores

From , the closest analogs (similarity scores ≥0.70) include:

5-Cyclopropyl-2-fluoropyridine (Similarity: 0.81)

  • Substituents: Cyclopropyl (position 5), fluorine (position 2).
  • Key difference: Lacks iodine and cyclopropoxy groups in positions 3 and 3.

3-Allyl-2-fluoro-4-iodopyridine (Similarity: 0.72)

  • Substituents: Allyl (position 3), fluorine (position 2), iodine (position 4).
  • Key difference: Allyl group instead of cyclopropoxy; iodine shifted to position 4.

3-Chloro-2-fluoro-4-iodopyridine (CAS 796851-05-3)

  • Substituents: Chlorine (position 3), fluorine (position 2), iodine (position 4).
  • Key difference: Chlorine replaces cyclopropoxy; iodine at position 4.

Substituent Effects on Reactivity and Properties

Electronic Effects
  • Cyclopropoxy vs. In contrast, chlorine (in 3-Chloro-2-fluoro-4-iodopyridine) is electron-withdrawing, deactivating the ring .
  • Iodine Position : Iodine at position 2 (target compound) vs. position 4 (3-Allyl-2-fluoro-4-iodopyridine) alters regioselectivity in cross-coupling reactions. Iodine’s size and polarizability also influence solubility and intermolecular interactions.
Steric Effects
  • The cyclopropoxy group introduces significant steric hindrance compared to smaller substituents like chlorine or allyl. This may reduce reaction rates in sterically sensitive processes (e.g., Suzuki-Miyaura couplings).
Molecular Weight and Polarity
  • 3-Cyclopropoxy-4-fluoro-2-iodopyridine: Estimated molecular weight ~299.0 g/mol (C8H6FINO).
  • 3-Chloro-2-fluoro-4-iodopyridine : Molecular weight 257.43 g/mol .

Data Table: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Similarity Score Key Features
3-Cyclopropoxy-4-fluoro-2-iodopyridine Cyclopropoxy (3), F (4), I (2) ~299.0 N/A High steric bulk, electron-donating O
5-Cyclopropyl-2-fluoropyridine Cyclopropyl (5), F (2) ~165.6 0.81 Minimal halogenation, compact structure
3-Allyl-2-fluoro-4-iodopyridine Allyl (3), F (2), I (4) ~277.0 0.72 Unsaturated allyl group, iodine at 4
3-Chloro-2-fluoro-4-iodopyridine Cl (3), F (2), I (4) 257.43 N/A Electron-withdrawing Cl, lower weight

Research Findings and Implications

Reactivity Trends

  • Nucleophilic Substitution : Iodine at position 2 (target compound) may favor nucleophilic aromatic substitution (e.g., with amines) due to para-directing effects of the cyclopropoxy group. In contrast, 3-Chloro-2-fluoro-4-iodopyridine’s chlorine could stabilize transition states via inductive effects .
  • Cross-Coupling : The iodine substituent positions the target compound for use in Ullmann or Buchwald-Hartwig couplings, though steric effects from cyclopropoxy may necessitate optimized catalysts.

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